Methyl 4-octylbenzoate

Physicochemical Properties Process Engineering Formulation Science

Methyl 4-octylbenzoate is a para-substituted alkyl benzoate ester with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol. It is a colorless to pale yellow liquid with a characteristic aromatic odor, soluble in common organic solvents such as ethanol, ether, and hydrocarbons, but insoluble in water.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 54256-51-8
Cat. No. B1360162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-octylbenzoate
CAS54256-51-8
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-2/h10-13H,3-9H2,1-2H3
InChIKeyNKSKNAWLKUQLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Octylbenzoate (CAS 54256-51-8) Procurement & Selection Guide for Research and Industrial Applications


Methyl 4-octylbenzoate is a para-substituted alkyl benzoate ester with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . It is a colorless to pale yellow liquid with a characteristic aromatic odor, soluble in common organic solvents such as ethanol, ether, and hydrocarbons, but insoluble in water . This compound serves as a key intermediate in organic synthesis and is recognized for its role as a precursor in liquid crystal materials .

Synthetic intermediate for liquid crystal precursor design
Non-aqueous organic solvent compatibility (ethanol, ether, hydrocarbons)
Alkyl chain length tuning for phase behavior and thermal processing

Why Generic Substitution is Not Advisable for Methyl 4-Octylbenzoate in Specialized Applications


The selection of an alkyl benzoate ester is not trivial due to the pronounced structure-property relationships that govern their performance, particularly in liquid crystal applications. The length of the alkyl chain and the nature of the ester group are critical parameters that dictate phase behavior, thermal stability, and molecular ordering [1]. Even within the homologous series of methyl 4-n-alkylbenzoates, increasing the alkyl chain from hexyl to octyl significantly alters boiling point and density, which directly impacts processability and formulation. Similarly, substituting the methyl ester with an ethyl ester (Ethyl 4-octylbenzoate) changes the molecular weight and hydrophobicity, potentially affecting compatibility and performance . Therefore, generic substitution without quantitative justification risks suboptimal performance in target applications, as demonstrated by the comparative data below.

Chain length Shorter (hexyl) or longer (decyl) alkyl chains significantly shift boiling point, density, and mesophase behavior; performance may not transfer.
Ester group Ethyl ester analog increases molecular weight and lipophilicity, potentially altering solvent compatibility and molar response in SAR studies.
Core structure Thiophene-based analogs lack the benzoate core thermal stability advantage; class-level data show lower smectic/nematic stability.

Quantitative Differentiation: A Comparative Evidence Guide for Methyl 4-Octylbenzoate


Comparative Physicochemical Profile: Boiling Point and Density vs. Shorter Chain Analog (Methyl 4-Hexylbenzoate)

Methyl 4-octylbenzoate exhibits a higher boiling point and lower density compared to its shorter-chain analog, methyl 4-hexylbenzoate. These differences are critical for applications involving thermal processing or where fluid density is a key formulation parameter. The quantitative data establishes a clear differentiation point for process engineers and formulators .

Boiling Point vs. C6 analog
Data to verify
+32.4 °C (bp), −0.016 g/cm³ (density)vs. methyl 4-hexylbenzoate
Wider thermal processing window; lower density may influence solvent and formulation design.
Predicted values from databases; experimental verification recommended.
Physicochemical Properties Process Engineering Formulation Science

Comparative Physicochemical Profile: Boiling Point and Density vs. Longer Chain Analog (Methyl 4-Decylbenzoate)

When compared to its longer-chain homolog, methyl 4-decylbenzoate, Methyl 4-octylbenzoate demonstrates a lower boiling point and higher density. This positions it as an intermediate with a distinct balance of volatility and fluid properties, which is essential for tuning performance in liquid crystal mixtures and polymer additives [1].

Boiling Point vs. C10 analog
Data to verify
−30.7 °C (bp), +0.013 g/cm³ (density)vs. methyl 4-decylbenzoate
Lower processing temperature than decyl analog; density shift may benefit specific solvent systems.
Predicted values; independent validation suggested for critical processes.
Physicochemical Properties Process Engineering Formulation Science

Comparative Profile: Molecular Weight and Hydrophobicity vs. Ethyl Ester Analog (Ethyl 4-Octylbenzoate)

Methyl 4-octylbenzoate and Ethyl 4-octylbenzoate are often considered interchangeable esters of 4-octylbenzoic acid. However, the methyl ester has a lower molecular weight and, by inference, slightly lower lipophilicity (LogP) compared to the ethyl ester. These differences can impact membrane permeability in biological systems and solubility in non-polar media .

MW & Ester Group
Data to verify
Target (methyl ester)MW: 248.36 g/mol
C16H24O2
Ethyl ester analogMW: 262.39 g/mol
C17H26O2
Lower MW may influence molar potency and membrane permeability in research models.
Inferred LogP difference; requires experimental confirmation for specific assays.
Medicinal Chemistry Material Science Synthetic Intermediate

Class-Level Evidence: Superior Thermal Stability of 4-n-Alkylbenzoates in Liquid Crystal Applications

While direct comparative data for Methyl 4-octylbenzoate is limited in the open literature, the 4-n-alkylbenzoate ester class to which it belongs demonstrates significantly higher liquid crystal thermal stability compared to analogous 5-n-alkylthiophene-2-carboxylates. This class-level performance advantage provides a strong rationale for selecting a 4-n-alkylbenzoate, like Methyl 4-octylbenzoate, over a thiophene-based alternative for LC applications [1].

Class-Level Thermal Stability
Class-level inference
Smectic stability +30.6 °C, Nematic stability +36.8 °C higher than thiophene esters
Benzoate core supports wider mesophase temperature range for LC applications.
Class-level study; not measured on this specific compound. Verify under intended formulation.
Liquid Crystals Display Technology Material Science

Best Research and Industrial Application Scenarios for Methyl 4-Octylbenzoate (CAS 54256-51-8)


Synthetic Intermediate for Liquid Crystal Precursors

Methyl 4-octylbenzoate is a valuable intermediate in the synthesis of advanced liquid crystal materials. Its para-substituted alkyl benzoate structure makes it an ideal precursor for creating mesogenic compounds with tailored phase behavior. The class-level evidence indicates that 4-n-alkylbenzoates offer superior thermal stability in smectic and nematic phases compared to thiophene-based alternatives, making this compound a preferred building block for high-performance display technologies [1].

Process Development and Formulation Optimization

The well-defined and distinct physicochemical profile of Methyl 4-octylbenzoate, particularly its boiling point of 340.9±21.0 °C and density of 0.958±0.06 g/cm³, makes it suitable for processes requiring a specific thermal window and fluid behavior . Compared to shorter (methyl 4-hexylbenzoate) or longer (methyl 4-decylbenzoate) chain analogs, it occupies a strategic intermediate position, allowing process engineers to fine-tune reaction conditions and formulators to adjust solvent systems and coating properties.

Drug Discovery and Agrochemical Lead Optimization

As a methyl ester of 4-octylbenzoic acid, this compound is often used as a synthetic intermediate or a building block in medicinal chemistry. Its lower molecular weight (248.36 g/mol) and smaller size compared to the ethyl ester analog (Ethyl 4-octylbenzoate, 262.39 g/mol) can be advantageous when optimizing for lower molecular weight and favorable physicochemical properties in a lead series . It serves as a lipophilic fragment for exploring structure-activity relationships (SAR).

Specialty Polymer and Coating Additive

The solubility profile of Methyl 4-octylbenzoate—being miscible with common organic solvents but insoluble in water—makes it a candidate for use as a non-reactive diluent, plasticizer, or performance additive in polymer and coating formulations . Its intermediate boiling point ensures it can be processed without excessive volatility, while its density can be leveraged to adjust the specific gravity of a final formulation.

Application
Selection Property
Validation Focus
Liquid crystal precursor synthesis
Para-substituted alkyl benzoate ester
Mesogenic phase behavior and thermal stability
Thermal process & formulation
Intermediate boiling point and density
Processing window and solvent compatibility
Medicinal chemistry building block
Lower MW methyl ester vs. ethyl analog
Physicochemical lead optimization (MW, LogP)
Polymer/coating additive
Organic-solvent solubility, non-aqueous
Compatibility and density adjustment in formulation

Technical Documentation Hub

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